molecular formula C21H24N2O4 B11174603 Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B11174603
M. Wt: 368.4 g/mol
InChI Key: XVKXLKIRRAYFOW-UHFFFAOYSA-N
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Description

PROPYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE: is an organic compound with a complex structure that includes aromatic rings, ester groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE typically involves multiple steps, including the formation of amide bonds and esterification reactions. One common synthetic route starts with the preparation of 4-aminobenzoic acid, which is then reacted with 2-methylpropanoyl chloride to form 4-(2-methylpropanamido)benzoic acid. This intermediate is further reacted with propyl alcohol in the presence of a catalyst to form the final ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate esterification reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction of the amide groups can yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies involving enzyme interactions and inhibition.

Medicine:

  • Explored for its potential therapeutic properties.
  • Studied for its ability to interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals.
  • Investigated for its potential use in materials science.

Mechanism of Action

The mechanism of action of PROPYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. Pathways involved may include enzyme inhibition or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

  • PROPYL 4-[(2-METHYLPROPANAMIDO)METHYL]BENZOATE
  • PROPYL 4-[(2-METHYLPROPYL)AMINO]BENZOATE

Comparison:

  • PROPYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE is unique due to its specific arrangement of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
  • The presence of multiple amide and ester groups in this compound may enhance its ability to interact with biological targets, making it potentially more effective in certain applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

propyl 4-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C21H24N2O4/c1-4-13-27-21(26)16-7-11-18(12-8-16)23-20(25)15-5-9-17(10-6-15)22-19(24)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

XVKXLKIRRAYFOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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